molecular formula C21H19NO3 B4234090 4-(2,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one CAS No. 64257-26-7

4-(2,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No. B4234090
CAS RN: 64257-26-7
M. Wt: 333.4 g/mol
InChI Key: CMMXAQWHQSVLEW-UHFFFAOYSA-N
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Description

4-(2,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, commonly known as DBQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DBQ belongs to the class of benzoquinolinone derivatives, which have been reported to exhibit various biological activities, including anti-inflammatory, anticancer, antiviral, and antitumor properties.

Mechanism of Action

The exact mechanism of action of DBQ is not fully understood. However, several studies have suggested that DBQ exerts its biological activities by modulating various signaling pathways. For instance, DBQ has been reported to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. DBQ has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. These findings suggest that DBQ may exert its biological activities by modulating multiple signaling pathways.
Biochemical and Physiological Effects
DBQ has been reported to exhibit various biochemical and physiological effects. In a recent study, DBQ was found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. DBQ has also been shown to inhibit the production of reactive oxygen species, which play a critical role in inflammation and cancer. These findings suggest that DBQ may exert its biological activities by modulating various biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DBQ in lab experiments is its potential therapeutic applications. DBQ has been reported to exhibit significant anti-inflammatory, anticancer, antiviral, and antitumor properties, which make it an attractive candidate for further development as a therapeutic agent. However, one of the main limitations of using DBQ in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of DBQ. One of the main directions is to further investigate its potential therapeutic applications. DBQ has been reported to exhibit significant anti-inflammatory, anticancer, antiviral, and antitumor properties, which make it an attractive candidate for further development as a therapeutic agent. Another direction is to investigate the mechanism of action of DBQ. The exact mechanism of action of DBQ is not fully understood, and further studies are needed to elucidate its mode of action. Finally, future studies should also focus on improving the solubility of DBQ, which can enhance its bioavailability and efficacy in vivo.
Conclusion
In conclusion, DBQ is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DBQ has been reported to exhibit significant anti-inflammatory, anticancer, antiviral, and antitumor properties, which make it an attractive candidate for further development as a therapeutic agent. The synthesis of DBQ involves a multistep process, and its mechanism of action is not fully understood. Future studies should focus on investigating the potential therapeutic applications of DBQ, its mechanism of action, and improving its solubility.

Scientific Research Applications

DBQ has been extensively studied for its potential therapeutic applications. It has been reported to exhibit significant anti-inflammatory, anticancer, antiviral, and antitumor properties. In a recent study, DBQ was found to inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. Another study reported that DBQ exhibited potent antiviral activity against the hepatitis C virus. DBQ has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. These findings suggest that DBQ has the potential to be developed as a novel therapeutic agent for the treatment of various diseases.

properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-24-14-8-10-16(19(11-14)25-2)18-12-20(23)22-21-15-6-4-3-5-13(15)7-9-17(18)21/h3-11,18H,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMXAQWHQSVLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388089
Record name ST50640939
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

CAS RN

64257-26-7
Record name ST50640939
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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